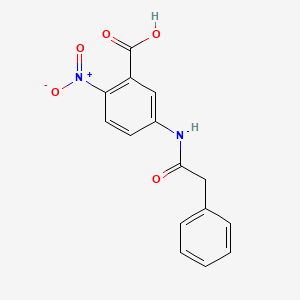

2-Nitro-5-(phenylacetylamino)-benzoic acid

Vue d'ensemble

Description

2-Nitro-5-(phenylacetylamino)-benzoic acid is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(phenylacetylamino)-benzoic acid typically involves the nitration of 5-(phenylacetylamino)-benzoic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Nitro-5-(phenylacetylamino)-benzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.

Nucleophiles: Ammonia, amines, thiols.

Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions.

Major Products

Reduction: 2-Amino-5-(phenylacetylamino)-benzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Benzoic acid derivatives and phenylacetic acid derivatives.

Applications De Recherche Scientifique

Chemistry

- Precursor in Synthesis : NIPAB is used as a precursor for synthesizing more complex organic molecules. It serves as a reagent in various organic reactions, enabling the formation of new compounds with potential applications in pharmaceuticals and materials science.

Biology

- Enzyme Kinetics : This compound is employed in the study of enzyme kinetics and mechanisms, particularly in reactions involving nitro and amino groups. Its interaction with penicillin G acylase allows researchers to investigate the catalytic processes involved in antibiotic biosynthesis.

- Cellular Effects : NIPAB influences cellular processes such as gene expression and metabolism. Studies have demonstrated its role in the hydrolysis of penicillin G to produce 6-aminopenicillanic acid, a precursor for semisynthetic penicillins, which are crucial for combating antibiotic resistance.

Medicine

- Pharmacological Properties : Research has explored the potential antimicrobial and anti-inflammatory activities of NIPAB. Its ability to inhibit certain enzymes positions it as a candidate for drug development aimed at treating infections caused by resistant bacteria.

Industry

- Chemical Intermediates : NIPAB is utilized in producing dyes, pigments, and other chemical intermediates. Its chromogenic properties make it valuable for quality control processes within various industrial applications.

Data Table: Applications Overview

| Application Area | Specific Use | Description |

|---|---|---|

| Chemistry | Precursor | Used in synthesizing complex organic molecules. |

| Biology | Enzyme Kinetics | Investigates catalytic mechanisms involving nitro and amino groups. |

| Medicine | Antimicrobial Research | Explores potential therapeutic properties against resistant bacteria. |

| Industry | Chemical Production | Acts as an intermediate for dyes and pigments. |

Case Study 1: Enzyme Kinetics Analysis

A study published by Alkemar et al. (2003) explored the kinetics of enzyme acylation using NIPAB as a substrate. The research demonstrated that the hydrolysis rate of NIPAB by penicillin G acylase was significantly higher than that of natural substrates, allowing for more accurate kinetic measurements due to its chromogenic nature .

Case Study 2: Antimicrobial Properties

Research conducted on the pharmacological properties of NIPAB indicated that it exhibits notable antimicrobial activity against various strains of bacteria. The compound's ability to inhibit β-lactamase enzymes has been highlighted as a mechanism through which it can enhance the efficacy of existing antibiotics .

Case Study 3: Industrial Applications

In industrial settings, NIPAB has been utilized successfully in producing synthetic dyes where its chromogenic properties are leveraged for quality assurance . This application underscores its versatility beyond traditional laboratory settings.

Mécanisme D'action

The mechanism of action of 2-Nitro-5-(phenylacetylamino)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The phenylacetylamino group may also contribute to the compound’s binding affinity and specificity towards its targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Nitrobenzoic acid: Lacks the phenylacetylamino group, making it less complex and potentially less reactive in certain applications.

5-(Phenylacetylamino)-benzoic acid: Lacks the nitro group, which reduces its reactivity in redox reactions.

2-Nitro-5-thiocyanatobenzoic acid: Contains a thiocyanate group instead of the phenylacetylamino group, leading to different reactivity and applications.

Uniqueness

2-Nitro-5-(phenylacetylamino)-benzoic acid is unique due to the combination of its nitro, phenylacetylamino, and benzoic acid groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields of research.

Activité Biologique

Overview

2-Nitro-5-(phenylacetylamino)-benzoic acid, also known as 6-Nitro-3-phenylacetamidobenzoic acid, is a synthetic compound that exhibits notable biological activity. Primarily recognized for its role as a substrate in enzymatic reactions, particularly with penicillin amidase, this compound has garnered attention for its potential applications in biochemical assays and therapeutic contexts.

- Molecular Formula : C15H14N2O4

- CAS Number : 52033-70-2

- IUPAC Name : 2-Nitro-5-(phenylacetylamino)benzoic acid

The biological activity of this compound is primarily attributed to its interaction with enzymes, particularly penicillin acylases. These enzymes cleave the acyl chain of penicillins, producing phenylacetic acid and 5-amino-2-nitrobenzoic acid, the latter being chromogenic and allowing for quantitative assays of enzyme activity . The compound's nitro group enhances its electrophilicity, facilitating interactions with nucleophiles in enzymatic reactions.

Biological Applications

-

Enzyme Substrate :

- Used as a substrate for penicillin amidase, which is critical in the production of 6-amino penicillanic acid (6-APA) from penicillin. This reaction is essential for the synthesis of semi-synthetic antibiotics .

- The chromogenic nature of the cleavage product (5-amino-2-nitrobenzoic acid) allows for easy monitoring of enzyme activity through spectrophotometric methods.

- Research Tool :

Enzyme Kinetics

A study on the kinetics of this compound revealed that it serves as an effective substrate for penicillin acylase. The reaction rate constants (k_cat) were significantly higher than those observed for traditional substrates like penicillin G, indicating its utility in enzymatic applications .

| Substrate | k_cat (s⁻¹) |

|---|---|

| This compound | >1000 |

| Penicillin G | ~200 |

Therapeutic Potential

The compound has been investigated for its potential therapeutic applications due to its structural similarity to β-lactam antibiotics. Its ability to modulate enzyme activity suggests possible roles in antibiotic resistance studies and the development of new antimicrobial agents .

Propriétés

IUPAC Name |

2-nitro-5-[(2-phenylacetyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5/c18-14(8-10-4-2-1-3-5-10)16-11-6-7-13(17(21)22)12(9-11)15(19)20/h1-7,9H,8H2,(H,16,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVQEQRGDKOHHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200007 | |

| Record name | 6-Nitro-3-phenylacetamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52033-70-2 | |

| Record name | 6-Nitro-3-phenylacetamidobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052033702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitro-3-phenylacetamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Ntro-3-(phenylacetamido)-benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2-nitro-5-[(phenylacetyl)amino]benzoic acid used in penicillin acylase research?

A1: 2-nitro-5-[(phenylacetyl)amino]benzoic acid serves as a valuable tool in studying penicillin acylases due to its unique characteristics. Unlike natural substrates like penicillin G, NIPAB offers a convenient spectrophotometric assay for kinetic analysis. [] The enzymatic hydrolysis of NIPAB results in a color change detectable by spectrophotometry, allowing researchers to monitor reaction progress and determine kinetic parameters even at low substrate concentrations. [] This is particularly useful as the natural substrates often exhibit low Km values, making direct kinetic measurements challenging. []

Q2: How does 2-nitro-5-[(phenylacetyl)amino]benzoic acid interact with penicillin acylase?

A2: 2-nitro-5-[(phenylacetyl)amino]benzoic acid acts as a substrate for penicillin acylase, mimicking the natural substrates of this enzyme. [] The enzyme hydrolyzes the amide bond of NIPAB, releasing 2-nitro-5-aminobenzoic acid and phenylacetic acid. [] This reaction proceeds through the formation of a covalent acyl-enzyme intermediate, a characteristic mechanism of penicillin acylases. []

Q3: How do mutations in the active site of penicillin acylase affect the enzyme's interaction with 2-nitro-5-[(phenylacetyl)amino]benzoic acid?

A3: Research has shown that mutations in key active site residues of penicillin acylase can significantly influence the enzyme's interaction with 2-nitro-5-[(phenylacetyl)amino]benzoic acid. For example, replacing alphaArg145 with leucine, cysteine, or lysine resulted in mutant enzymes exhibiting a 3-6 fold increase in their preference for 6-aminopenicillanic acid over water as the deacylating nucleophile when compared to the wild-type enzyme. [, ] This suggests that alphaArg145 plays a role in binding beta-lactam substrates like NIPAB. [, ] Additionally, modifications to betaArg263, another crucial residue, led to decreased specificity for NIPAB, highlighting its importance in the catalytic process. [, ] Furthermore, mutations in hydrophobic residues like alphaF146 and betaF24 impacted both the hydrolytic and acyl transfer activity of the enzyme, ultimately influencing its interaction with substrates like NIPAB. []

Q4: Beyond kinetic studies, how else is 2-nitro-5-[(phenylacetyl)amino]benzoic acid used in penicillin acylase research?

A4: 2-nitro-5-[(phenylacetyl)amino]benzoic acid, along with its analogs, proves useful in determining the kinetic parameters of penicillin acylases for various substrates. [] By analyzing the effects of phenylacetylated substrates and their products on the hydrolysis of NIPAB, researchers can derive kinetic constants for these compounds, even for enzymes sourced from different organisms. [] This highlights the versatility of NIPAB as a tool for characterizing the activity of penicillin acylases from various sources.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.